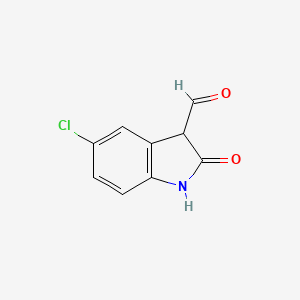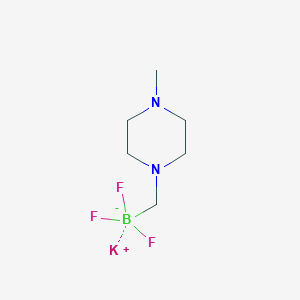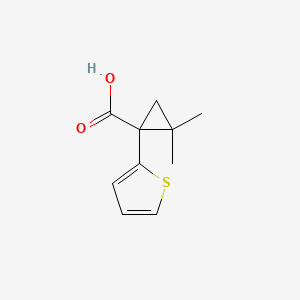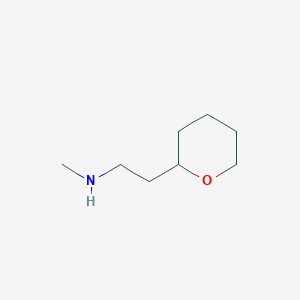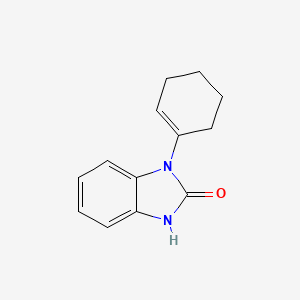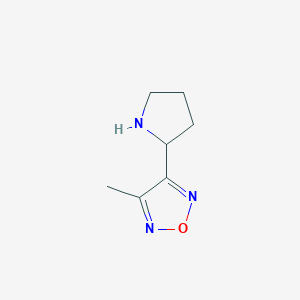![molecular formula C15H18ClN B1419449 N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1197803-63-6](/img/structure/B1419449.png)
N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride
Vue d'ensemble
Description
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1197803-63-6 . It has a molecular weight of 247.77 . The IUPAC name for this compound is N-[1-(2-naphthyl)ethyl]cyclopropanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA and it is shipped at normal temperature .Applications De Recherche Scientifique
Field
Chemistry, specifically the study of push-pull dyes .
Application
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is a naphthalene derivative that belongs to the family of D-π-A push-pull dyes . These compounds have interesting optical properties, such as solvatochromism .
Method
The synthesis of these compounds involves the annealing of the heterocyclic moiety to the central naphthalene ring either by classical ring closure reactions or by modern transition metal-catalyzed coupling reactions .
Results
These compounds have the potential to label protein aggregates of different compositions formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s .
Use in Synthesis of Naphthalene-Based Molecules
Field
Chemistry, specifically the synthesis of naphthalene-based molecules .
Application
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used in the synthesis of naphthalene-based molecules .
Method
The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .
Results
The results of these analyses are not specified in the source .
Use in Quantitative Analysis of Nitrate and Nitrite
Field
Application
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” is used in colorimetric quantitative analysis of nitrate and nitrite in water samples .
Method
Samples containing nitrite ions are first neutralized, then treated with dilute hydrochloric acid at 0-5 °C to obtain nitrous acid. An excess but fixed volume of sulfanilamide and “N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” solution is then added .
Results
The resulting azo dye compound produces a typical red color for positive results. The color intensity of the resulting solution is then measured with a colorimeter, and the concentration of nitrite ions is determined based on a calibration curve .
Use in Detection of Sulfonamide Levels in Blood
Field
Application
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used to detect sulfonamide levels in blood .
Method
The same principle used in the detection of nitrate and nitrite can be applied to detect sulfonamide levels in blood .
Results
The resulting azo dye compound produces a typical red color for positive results. The color intensity of the resulting solution is then measured with a colorimeter, and the concentration of sulfonamide is determined based on a calibration curve .
Use in Quantitative Analysis of Sulfonamides in Blood
Field
Application
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used to detect sulfonamide levels in blood .
Method
The same principle used in the detection of nitrate and nitrite can be applied to detect sulfonamide levels in blood .
Results
The resulting azo dye compound produces a typical red color for positive results. The color intensity of the resulting solution is then measured with a colorimeter, and the concentration of sulfonamide is determined based on a calibration curve .
Use in Synthesis of Naphthalene-Based Molecules
Field
Chemistry, specifically the synthesis of naphthalene-based molecules .
Application
“N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride” can be used in the synthesis of naphthalene-based molecules .
Method
The solid-state properties of these compounds were revealed by X-ray single crystallography, while their hydrogen bonding interactions in the solution phase were examined through UV-Vis absorption and NMR analyses .
Results
The results of these analyses are not specified in the source .
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
N-(1-naphthalen-2-ylethyl)cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-11(16-15-8-9-15)13-7-6-12-4-2-3-5-14(12)10-13;/h2-7,10-11,15-16H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMGPNAOTNGWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




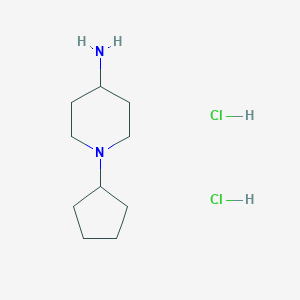
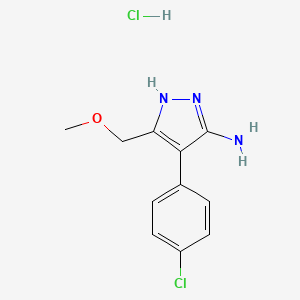
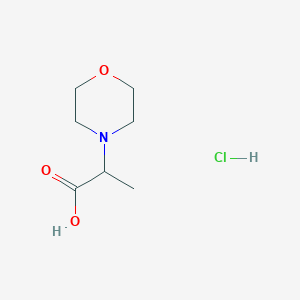
![Methyl [2-(4-ethylpiperazin-1-yl)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1419373.png)
![1-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1419374.png)
